molecular formula C12H11NO2 B11901619 7-Ethoxyisoquinoline-1-carbaldehyde

7-Ethoxyisoquinoline-1-carbaldehyde

Cat. No.: B11901619
M. Wt: 201.22 g/mol
InChI Key: MUXWFTPQVINXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyisoquinoline-1-carbaldehyde can be achieved through various methods. One common approach involves the reaction of isoquinoline derivatives with ethoxy groups under controlled conditions. For instance, the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods are classical synthesis protocols used for constructing the principal isoquinoline scaffold . These methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly solvents is common in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density at specific positions on the isoquinoline ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-ethoxyisoquinoline-1-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-15-10-4-3-9-5-6-13-12(8-14)11(9)7-10/h3-8H,2H2,1H3

InChI Key

MUXWFTPQVINXHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CN=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.